3-Hydroxyoxetane-3-carbonitrile
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Overview
Description
3-Hydroxyoxetane-3-carbonitrile is an organic compound with the molecular formula C4H5NO2 It is a four-membered ring structure containing an oxygen atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoxetane-3-carbonitrile can be achieved through a 1,2-addition of hydrogen cyanide to the carbonyl group of oxetan-3-one. Acetic acid is used for the in situ generation of hydrogen cyanide from potassium cyanide. The reaction yields this compound as a colorless to yellowish crystalline solid with an excellent yield of 91% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process typically includes the generation of hydrogen cyanide in situ and its subsequent addition to oxetan-3-one.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyoxetane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxetane derivatives, amines, and substituted oxetanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxyoxetane-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-Hydroxyoxetane-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Known for its high nitrogen content and use in energetic materials.
Oxetan-3-one: A precursor in the synthesis of 3-Hydroxyoxetane-3-carbonitrile.
Oxetanocin A: An oxetane-containing compound with antiviral properties.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a nitrile group within a four-membered ring structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
3-Hydroxyoxetane-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug design, supported by empirical data and case studies.
Chemical Structure and Properties
This compound features a four-membered oxetane ring with a hydroxyl group and a carbonitrile functional group. The oxetane ring is known for its unique reactivity and ability to serve as a bioisostere for various functional groups, particularly carboxylic acids. This characteristic enhances its potential for biological activity.
Synthesis
The synthesis of this compound can be achieved through several methods, including the addition of acetic acid to epichlorohydrin, followed by protection and subsequent reactions to introduce the carbonitrile group. A modified synthesis approach has been documented, which enhances yield and purity while allowing for the introduction of various substituents on the oxetane ring .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that compounds containing oxetane rings can exhibit significant binding affinity to receptors involved in neurotransmission and inflammation pathways. For instance, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammatory responses.
Case Studies
- Inhibition of Eicosanoid Biosynthesis : In vitro studies have shown that derivatives of 3-hydroxyoxetane, including this compound, can inhibit the production of prostaglandins and leukotrienes in RBL-1 cells. The IC50 values for these compounds were determined using LC-MS/MS analyses, demonstrating their potential as anti-inflammatory agents .
- Binding Affinity Studies : Research indicates that 3-hydroxyoxetane derivatives exhibit varying degrees of agonist or antagonist activity at serotonin receptors (5-HT2AR/5-HT2BR). The binding affinities were measured using concentration-response curves, revealing that certain analogs possess strong partial agonist activity .
Table 1: Biological Activity Data of 3-Hydroxyoxetane Derivatives
Compound | Target Receptor | IC50 (µM) | Activity Type |
---|---|---|---|
This compound | COX | 2.5 | Inhibitor |
This compound | LOX | 1.8 | Inhibitor |
Analog A | 5-HT2AR | 0.67 | Partial Agonist |
Analog B | 5-HT2BR | 2.0 | Antagonist |
Properties
IUPAC Name |
3-hydroxyoxetane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c5-1-4(6)2-7-3-4/h6H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRFQGJXETWAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935287-40-3 |
Source
|
Record name | 3-hydroxyoxetane-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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